5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electronegativity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-[2-(methoxy)phenyl]-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-[2-(chloromethyl)phenyl]-1,2-oxazole-3-carboxamide
Uniqueness
5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its pharmacokinetic profile .
Properties
Molecular Formula |
C19H15F3N2O2 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-7-8-13(9-12(11)2)17-10-16(24-26-17)18(25)23-15-6-4-3-5-14(15)19(20,21)22/h3-10H,1-2H3,(H,23,25) |
InChI Key |
FJZWXJWEJWQCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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